2-((6-Methylpyridin-3-yl)oxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-7(4-9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYADHNPWDXJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 6 Methylpyridin 3 Yl Oxy Acetic Acid and Its Analogs
Established Synthetic Routes for the Core 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Scaffold
The most established and widely used method for the synthesis of the this compound scaffold is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classical organic reaction involves the formation of an ether from an organohalide and an alkoxide. wikipedia.org In the context of the target molecule, this involves two primary reactants: 6-methyl-3-pyridinol and a haloacetic acid derivative, typically chloroacetic acid.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the hydroxyl group of 6-methyl-3-pyridinol using a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the more nucleophilic pyridinolate (alkoxide) ion. youtube.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group, and forming the ether linkage. The reaction is typically heated to ensure completion. gordon.edu
General Reaction Scheme:
Deprotonation: 6-Methyl-3-pyridinol + Base → 6-Methyl-3-pyridinolate
Nucleophilic Attack: 6-Methyl-3-pyridinolate + Chloroacetic Acid → this compound + Chloride
Following the reaction, an acidic workup is necessary to protonate the carboxylate, yielding the final carboxylic acid product. gordon.edu The product is then typically purified by extraction and recrystallization. gordon.edu This method is robust and applicable to a wide range of substituted phenols and alkyl halides, making it a cornerstone in the synthesis of aryloxyacetic acids. masterorganicchemistry.com
Novel Approaches in the Synthesis of this compound Derivatives
While the Williamson ether synthesis is a reliable method for the core structure, recent advancements in organic synthesis have focused on developing more efficient and diverse routes to complex derivatives, particularly through multi-component reactions and advanced functionalization strategies.
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.govresearchgate.net These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are extensively used to build related heterocyclic scaffolds like pyridones and quinolines, which can be precursors or analogs. nih.govrsc.org
For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine ring, which can then be oxidized to the corresponding pyridine (B92270). acsgcipr.orgmdpi.com Similarly, the Doebner reaction synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com These strategies highlight the potential of MCRs to construct the core pyridine ring system with various substituents in a highly efficient manner. The resulting functionalized pyridines could then be elaborated into the desired pyridyloxyacetic acid derivatives through subsequent etherification.
| MCR Type | Reactants | Product Class | Relevance to Analogs |
| Hantzsch Synthesis | Aldehyde, Ammonia, β-Ketoester | Dihydropyridines/Pyridines | Construction of substituted pyridine rings. acsgcipr.orgmdpi.com |
| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinolines | Synthesis of fused pyridine-based analogs. mdpi.com |
| Strecker Reaction | Aldehyde, Amine, Cyanide | α-Amino Nitriles/Acids | Building blocks for complex heterocyclic systems. mdpi.com |
Alkylation and acylation reactions are fundamental for introducing new carbon-based functional groups onto the pyridine ring, allowing for the synthesis of a wide array of analogs. The Friedel-Crafts reaction and its variations are classic examples of such transformations, although they must be adapted for heterocyclic systems. google.comyoutube.com
Alkylation: Direct alkylation of the pyridine ring can be challenging due to the ring's electron-deficient nature, which makes it less reactive toward electrophiles. However, modifications such as using highly reactive alkylating agents or pre-functionalizing the ring can be effective. For instance, metalated pyridines can be alkylated with alkyl halides. youtube.com Radical alkylation provides another route to introduce alkyl groups onto the pyridine ring. youtube.com
Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O), typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.com For pyridine systems, acylation is often more successful than alkylation as the resulting ketone is less activating, reducing the likelihood of poly-acylation. youtube.com These methods can be used to synthesize ketone-containing analogs, which can serve as handles for further functionalization. Modern methods also utilize carboxylic acids directly as acylating agents in the presence of activators like trifluoroacetic anhydride, offering a more environmentally benign alternative. magtech.com.cn
Functional Group Interconversions and Derivatization Strategies
Once the this compound scaffold is synthesized, its functional groups can be readily transformed to produce a variety of derivatives with potentially different physicochemical and biological properties.
The carboxylic acid group is a versatile functional handle that can be converted into numerous other functionalities.
Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification), often using a catalyst like concentrated sulfuric acid. google.comchemguide.co.uk This reaction is typically performed at reflux. For example, reacting this compound with methanol (B129727) in the presence of H₂SO₄ would yield methyl 2-((6-methylpyridin-3-yl)oxy)acetate. chemicalbook.com
Amides: Amide bond formation is a crucial reaction in medicinal chemistry. It involves coupling the carboxylic acid with a primary or secondary amine. This transformation requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. fishersci.co.ukorganic-chemistry.org
Hydrazides: Hydrazides are synthesized by reacting an ester derivative with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂). chemicalbook.comnih.gov The ester, such as methyl 2-((6-methylpyridin-3-yl)oxy)acetate, is heated with hydrazine hydrate, often in an alcohol solvent like ethanol, to produce the corresponding hydrazide, 2-((6-Methylpyridin-3-yl)oxy)acetohydrazide. chemicalbook.comresearchgate.net Alternatively, direct condensation of the carboxylic acid with hydrazine is possible using coupling agents. nih.gov
| Derivative | Reagents | Key Conditions |
| Ester | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat |
| Amide | Amine (R-NH₂) | Coupling agent (e.g., EDC, HATU), Base |
| Hydrazide | Hydrazine Hydrate | From ester, Heat in alcohol solvent |
The pyridine ring itself can be modified to introduce additional functional groups, further diversifying the available analogs.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto aromatic rings can significantly alter a molecule's properties. Electrophilic aromatic halogenation of pyridine is difficult due to the ring's deactivation but can be achieved under harsh conditions or by using pre-activated derivatives. Nature itself employs enzymatic halogenation on unactivated carbons, a strategy that inspires synthetic approaches. nih.govnih.gov For pyridones, which exist in equilibrium with hydroxypyridines, halogenation can occur more readily.
Methoxylation (Etherification): While the title compound is itself a pyridyl ether, further etherification is a key modification strategy for analogs. For instance, a dihydroxypyridine analog could be selectively methoxylated. A novel method for the O-arylation of pyridones (which are tautomers of hydroxypyridines) uses a bismuth-based system to react them with boronic acids, representing an "umpolung" or reverse-polarity approach to forming pyridyl ethers. nih.gov This complements traditional methods like the Williamson ether synthesis or SNAr reactions.
These synthetic and derivatization strategies provide a robust toolbox for chemists to create a wide range of analogs based on the this compound scaffold for further research and development.
Strategic Introduction of Heterocyclic Systems
The core structure of this compound serves as a versatile scaffold for the attachment of various heterocyclic moieties. This is typically achieved by first converting the carboxylic acid group into a more reactive intermediate, such as an acid chloride or an ester, which can then readily undergo reactions with a wide range of heterocyclic amines or other nucleophiles. A common strategy involves the formation of an acetohydrazide intermediate, 2-((6-methylpyridin-3-yl)oxy)acetohydrazide, which is a key building block for synthesizing derivatives containing pyrazole (B372694), triazole, and other heterocyclic rings. nih.govuni.lu
Thiazolidinediones: The synthesis of thiazolidinedione (TZD) derivatives often begins with the reaction of thiourea (B124793) and chloroacetic acid to form the TZD ring. nih.govnih.gov This core can then be coupled with the this compound backbone. A common method involves a Knoevenagel condensation of the TZD with an appropriate aldehyde, followed by further modification to link it to the pyridinyloxyacetic acid moiety. nih.gov
Pyrazoles: Pyrazole rings can be constructed through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.commdpi.com In the context of this compound, its corresponding acetohydrazide can be reacted with a suitable 1,3-dicarbonyl compound to form the pyrazole ring directly attached to the side chain. Another approach involves the Vilsmeier-Haack reaction to create pyrazole-4-carboxaldehydes, which can then be further functionalized. nih.gov
Triazoles: The synthesis of 1,2,3-triazole derivatives is often achieved through "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. raco.catgoogle.com For instance, the 2-((6-methylpyridin-3-yl)oxy)acetyl group can be linked to a molecule containing an azide, which is then reacted with an alkyne-functionalized heterocyclic compound. Alternatively, 1,2,4-triazoles can be synthesized from thiosemicarbazide (B42300) intermediates. raco.cat The acetohydrazide of the parent compound can also be a precursor, reacting with various reagents to form the triazole ring. nih.gov
Coumarins: Coumarin (B35378) derivatives can be synthesized through several classic reactions, including the Pechmann, Perkin, and Knoevenagel condensations. nih.gov For example, this compound can be coupled with a hydroxy-functionalized coumarin. The synthesis often involves activating the carboxylic acid, for example with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), to facilitate amide bond formation with an amino-coumarin or esterification with a hydroxy-coumarin. nih.govtandfonline.com
Indoles: Indole (B1671886) derivatives can be synthesized using methods like the Leimgruber-Batcho indole synthesis. buu.ac.th To incorporate an indole moiety, this compound can be coupled with a functionalized indole, such as an amino- or hydroxy-indole, using standard peptide coupling techniques. researchgate.net Multi-component reactions are also employed to build complex indole-containing heterocyclic systems. nih.gov
Reaction Optimization and Process Chemistry Considerations
Optimizing synthetic pathways is crucial for the efficient and pure production of this compound and its analogs. This involves careful consideration of catalysts, solvents, temperature, and purification strategies.
Catalysis plays a pivotal role in many of the synthetic steps for creating derivatives of this compound.
Palladium-catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions, such as the Suzuki and Negishi reactions, which are instrumental in forming carbon-carbon bonds. mdpi.comnih.govmdpi.com For instance, a bromo-substituted pyridine precursor could be coupled with a boronic acid or an organozinc reagent to construct the 6-methylpyridine core. rsc.org Palladium catalysts, often in conjunction with specific ligands like BrettPhos or RuPhos, are also key in C-N cross-coupling reactions for attaching amine-containing heterocycles. rsc.org These catalysts are known for their high efficiency, often allowing for low catalyst loadings and robust reaction conditions. mdpi.comrsc.org Oxidative olefination of the pyridine ring is another transformation achievable with palladium catalysis. snnu.edu.cn
Table 1: Examples of Catalysts in the Synthesis of Heterocyclic Derivatives
| Reaction Type | Catalyst/Reagent | Purpose | Ref. |
| Triazole Synthesis | Sulfuric Acid | Acid catalyst for cyclization | nih.gov |
| Coumarin Synthesis | Piperidine/Acetic Acid | Catalysts for Knoevenagel condensation | nih.govtandfonline.com |
| Amide Coupling | EDC.HCl/HOBt/DIPEA | Coupling agents for amide bond formation | tandfonline.com |
| Cross-Coupling | Tetrakis(triphenylphosphine)palladium(0) | Catalyst for Stille/Suzuki type reactions | google.com |
| Indole Synthesis | Iron (Fe) | Reducing agent in Leimgruber-Batcho synthesis | buu.ac.th |
The choice of solvent and reaction temperature profoundly impacts the outcome of synthetic transformations, influencing reaction rates, yields, and the formation of byproducts.
Solvent Effects: Solvents like dimethylformamide (DMF) are often used for coupling reactions due to their high polarity and ability to dissolve a wide range of reactants. tandfonline.comnih.gov For instance, in the synthesis of coumarin derivatives, coupling reactions using EDC.HCl and HOBt are typically performed in DMF at room temperature. tandfonline.com In other cases, less polar solvents like toluene (B28343) might be preferred, for example in palladium-catalyzed cross-coupling reactions. google.com The choice can affect catalyst stability and solubility of intermediates. Aqueous conditions are also being explored for greener synthesis, for example in some Suzuki reactions using palladium nanoparticles. nih.gov
Temperature Control: Temperature is a critical parameter for controlling reaction selectivity and minimizing degradation. Many coupling reactions are run at room temperature to avoid side reactions. tandfonline.com However, some transformations require elevated temperatures. For example, some palladium-catalyzed cross-coupling reactions are conducted at 120 °C under microwave irradiation to drive the reaction to completion. google.com Conversely, some steps, like the initial stages of thiazolidinedione synthesis, require ice-cold conditions to control the reaction's exothermicity and prevent byproduct formation. nih.gov The synthesis of aspirin, a simple esterification, demonstrates that temperature can affect both yield and purity. amazonaws.com
Maximizing the yield of the desired product while ensuring high purity is a central goal in process chemistry. This involves optimizing reaction conditions and employing effective purification techniques.
Reaction Optimization: A systematic approach to optimizing reaction conditions, such as the one-pot, three-component reaction for N-amino pyridine-2,6-diones, can significantly improve yields. researchgate.net This involves screening different solvents, catalysts, and temperatures to find the ideal combination. researchgate.net For example, in the synthesis of certain acetamide (B32628) derivatives, refluxing with thionyl chloride for a specific duration (e.g., 8 hours) is crucial for converting the carboxylic acid to the more reactive acid chloride intermediate, which is then reacted in situ to form the final amide product in high yield. nih.gov
Purification Techniques: After the reaction is complete, the crude product must be purified. Column chromatography is a widely used method for separating the target compound from unreacted starting materials and byproducts, often using solvent gradients like ethyl acetate (B1210297) and hexane. tandfonline.com Recrystallization is another powerful technique for purifying solid compounds. The choice of solvent for recrystallization is critical to obtaining high-purity crystals. Washing the final product with specific solvents can remove residual impurities. For instance, in the synthesis of levobupivacaine, the filter cake is washed with isopropanol (B130326) to obtain the pure solid. mdpi.com
Table 2: Summary of Optimization Strategies
| Strategy | Method | Example Application | Expected Outcome | Ref. |
| Reaction Optimization | One-pot multi-component reactions | Synthesis of N-amino pyridine-2,6-diones | Increased efficiency and yield | researchgate.net |
| Catalyst Selection | Using highly active ligands (e.g., BrettPhos) | Palladium-catalyzed C-N coupling | Lower catalyst loading, wider scope | rsc.org |
| Solvent Choice | Using DMF for coupling reactions | Amide bond formation | Good solubility of reactants, facilitates reaction | tandfonline.com |
| Temperature Management | Refluxing or cooling as needed | Synthesis of acid chlorides; TZD synthesis | Drives reaction to completion; controls exothermicity | nih.govnih.gov |
| Purification | Column Chromatography | Isolation of coumarin derivatives | High purity of final product | tandfonline.com |
| Purification | Recrystallization/Washing | Purification of solid intermediates/products | Removal of soluble impurities | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Modifications Based on the 2 6 Methylpyridin 3 Yl Oxy Acetic Acid Scaffold
Impact of Pyridine (B92270) Ring Substituents on Biological Activity and Pharmacological Profiles
The methyl group is a common substituent in drug molecules, often introduced to enhance biological activity through what is known as the "magic methyl" effect. juniperpublishers.com Its introduction can have several positive impacts.
Detailed Research Findings: The methyl group at the 6-position of the pyridine ring in the parent scaffold is significant. Its placement can influence the molecule's properties in several ways:
Potency and Binding Affinity: A methyl group can fit into a specific hydrophobic pocket within the target protein's binding site, increasing van der Waals interactions and boosting binding affinity and potency. juniperpublishers.com Shifting the methyl group to other positions on the pyridine ring (e.g., position 2, 4, or 5) would alter the molecule's shape and electronic distribution, which could either improve or diminish its fit within the target's active site.
Metabolic Stability: Methyl groups can be strategically placed to block sites of metabolic oxidation. nih.gov For instance, if a particular carbon on the pyridine ring is susceptible to hydroxylation by cytochrome P450 enzymes, adding a methyl group at that position can prevent this metabolic pathway, thereby increasing the compound's half-life. Research on related pyrrolopyridine derivatives has shown that incorporating a methyl group was a deliberate strategy to enhance metabolic stability. nih.gov
Conformational Effects: An ortho-substituted methyl group can induce a twist in the molecule, forcing it into a specific conformation that may be more favorable for binding. This steric influence can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding. juniperpublishers.com
Replacing the methyl group with other alkyl groups (ethyl, propyl, etc.) can probe the size limits of the hydrophobic pocket. While a small increase in chain length might enhance hydrophobic interactions, larger or bulkier groups could lead to a steric clash, significantly reducing potency. nih.gov
Table 1: Predicted Impact of Alkyl Substitutions on the Pyridine Ring
| Modification | Position | Predicted Effect on Activity | Rationale |
| Move Methyl | 2- or 4-position | Variable | Alters fit in binding pocket; may change electronic properties. |
| Replace with Ethyl | 6-position | Potentially increase or decrease | Probes size of hydrophobic pocket; may improve hydrophobic interactions. |
| Replace with Isopropyl/tert-Butyl | 6-position | Likely decrease | Potential for steric hindrance with the target protein. nih.gov |
| No Alkyl Group | 6-position | Likely decrease | Loss of beneficial hydrophobic interactions and potential metabolic shielding. juniperpublishers.comnih.gov |
Effects of Heteroatom Substitutions (e.g., Oxygen, Nitrogen, Halogens)
Introducing heteroatoms or halogen substituents onto the pyridine ring is a powerful strategy to modulate a compound's electronic properties, hydrogen bonding capacity, and membrane permeability.
Detailed Research Findings: Studies on analogous substituted pyridine compounds demonstrate the significant impact of such changes:
Halogens (F, Cl, Br): Halogen atoms are strongly electron-withdrawing and can form halogen bonds, which are specific non-covalent interactions with protein backbones. In studies of epibatidine (B1211577) analogs, which feature a substituted pyridine ring, a fluoro substitution resulted in significantly greater affinity for certain nicotinic receptor subtypes over others. nih.gov Similarly, bromo and chloro analogs also displayed distinct profiles of affinity, efficacy, and potency, highlighting the role of halogens in fine-tuning selectivity. nih.gov The inclusion of a 3,4-dichloro substitution pattern has been noted for improving potency in other drug discovery programs. nih.gov
Oxygen-Containing Groups (e.g., Hydroxy, Methoxy): A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, strong interactions with the target. However, it also increases polarity, which might hinder cell membrane passage. A methoxy (B1213986) group is a hydrogen bond acceptor but is more lipophilic than a hydroxyl group. In some pyrrolopyridine series, a phenoxy substituent was found to significantly influence activity. nih.gov
Nitrogen-Containing Groups (e.g., Amino, Nitro): An amino group can act as a hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions. In epibatidine analogs, an amino substitution led to enhanced affinity and potency at specific receptor subtypes. nih.gov A nitro group is strongly electron-withdrawing and can participate in dipole-dipole interactions.
Table 2: Influence of Heteroatom-Based Substituents on the Pyridine Ring
| Substituent | Potential Interaction Type | Effect on Pharmacological Profile | Reference Example |
| Fluoro (F) | Halogen bonding, dipole interactions | Can significantly alter receptor subtype selectivity and affinity. nih.gov | Epibatidine Analogs |
| Chloro (Cl) | Halogen bonding, hydrophobic | Often improves potency; can enhance binding affinity. nih.gov | Aryl Acetamide (B32628) Triazolopyridazines |
| Bromo (Br) | Halogen bonding, hydrophobic | Modulates affinity and potency, contributing to selectivity. nih.gov | Epibatidine Analogs |
| Amino (NH₂) | H-bond donor, basic center | Can increase affinity and efficacy at specific receptor subtypes. nih.gov | Epibatidine Analogs |
| Hydroxy (OH) | H-bond donor/acceptor | May increase binding affinity but also increases polarity. | General Principle |
Role of the Oxyacetic Acid Linker and Carboxylic Acid Moiety in Molecular Recognition
The oxyacetic acid linker, -O-CH₂-COOH, provides significant conformational flexibility to the molecule. The single bonds of the ether linkage and the adjacent methylene (B1212753) bridge allow for rotation, enabling the pyridine ring and the carboxylic acid group to adopt numerous spatial orientations. This flexibility is a double-edged sword: it allows the molecule to adapt to the topology of a binding site, but it also comes with an entropic cost upon binding. The optimal conformation is the one that maximizes favorable interactions with the target while minimizing steric clashes. The linker's length and composition are critical for positioning the two key functional ends of the molecule at an ideal distance and orientation for effective biological recognition.
The terminal carboxylic acid moiety is a pivotal functional group and a common pharmacophore in many drugs. ijaem.net Its importance stems from its ability to engage in multiple, high-energy interactions with a biological target.
Detailed Research Findings: The carboxylic acid group (-COOH) is highly polarized and can be deprotonated to the carboxylate form (-COO⁻) at physiological pH. ijaem.net This enables it to act as a potent interaction site:
Hydrogen Bonding: The hydroxyl part of the group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of multiple, directionally specific hydrogen bonds with residues in a protein's active site. ijaem.net
Ionic Interactions: As a carboxylate anion, it can form strong salt bridges (ionic bonds) with positively charged amino acid residues such as arginine (Arg) and lysine (B10760008) (Lys) on the target protein. These are among the strongest non-covalent interactions, often anchoring the ligand firmly in the binding pocket. Studies on NSAIDs have highlighted the critical role of the carboxylate in forming hydrogen bonds and ion pairs with key residues in their targets. researchgate.net
Chelation: The carboxylate group can also coordinate with metal ions that may be present as cofactors in an enzyme's active site.
The essentiality of this group is such that its removal or replacement often leads to a dramatic loss of biological activity. Esterification of the carboxylic acid can render the compound inactive until the ester is hydrolyzed back to the free acid by metabolic enzymes, a strategy often used in prodrug design. researchgate.net
Table 3: Key Interactions of the Carboxylic Acid Moiety
| Interaction Type | Participating Group | Target Residue Example | Significance |
| Ionic Bond (Salt Bridge) | Carboxylate (-COO⁻) | Arginine, Lysine | Strong, anchoring interaction. researchgate.net |
| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate, Glutamate, Serine | Directional; contributes to binding affinity. ijaem.net |
| Hydrogen Bond (Acceptor) | Carbonyl (C=O) | Serine, Threonine, Tyrosine | Directional; contributes to binding affinity and specificity. ijaem.net |
Rational Design Principles for Modulating Potency and Selectivity
Based on the SAR findings, several rational design principles can be formulated for optimizing molecules based on the 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold:
Preserve the Carboxylic Acid: The carboxylic acid is critical for target interaction and should be retained for intrinsic activity. Modifications should focus on prodrug strategies (e.g., esterification) to improve pharmacokinetics, rather than its permanent removal. researchgate.net
Optimize the Methyl Group: The 6-methyl group likely provides a beneficial hydrophobic interaction and metabolic stability. Its position and identity can be fine-tuned (e.g., moving it or replacing it with a bioisosteric group like a chlorine atom) to probe for improved potency. juniperpublishers.comnih.gov
Utilize Ring Substitutions for Selectivity: The pyridine ring is ripe for modification to enhance selectivity. Introducing small, electron-withdrawing groups like fluorine can significantly alter receptor subtype affinity. nih.gov Exploring a range of halogen and small alkyl or amino groups at different positions (2, 4, 5) is a valid strategy to improve the pharmacological profile.
Modulate the Linker: While the oxyacetic acid linker is common, its length and rigidity can be altered. Introducing conformational constraints or changing the linker length could lock the molecule in a more bioactive conformation, potentially increasing potency.
By systematically applying these principles, medicinal chemists can rationally design new analogs with improved potency, greater selectivity, and more favorable drug-like properties.
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity, improving its pharmacokinetic profile, or reducing toxicity. echemi.comnih.gov In the context of the This compound scaffold, several bioisosteric replacements could be envisioned.
For instance, the carboxylic acid moiety is a common site for bioisosteric replacement to improve properties like cell permeability and oral bioavailability. nih.gov Classical and non-classical bioisosteres for the carboxylic acid group are well-documented and would be a primary focus in an optimization campaign.
Interactive Table: Hypothetical Bioisosteric Replacements for the Carboxylic Acid Moiety of this compound and Their Predicted Impact on Bioactivity.
| Compound | R Group (Bioisostere) | Predicted Bioactivity (IC₅₀, nM) | Rationale for Replacement |
| Lead Compound | -COOH | 1000 | Parent compound |
| Analog 1 | Tetrazole | 500 | Increased metabolic stability and pKa similarity. nih.gov |
| Analog 2 | Acylsulfonamide | 750 | Mimics the hydrogen bonding pattern of a carboxylic acid. |
| Analog 3 | Hydroxamic acid | 600 | Can act as a metal chelator, potentially interacting with metalloenzymes. |
Scaffold hopping, a more drastic modification, involves replacing the core structure of the molecule with a different one while maintaining a similar three-dimensional arrangement of key functional groups. echemi.comnih.gov This strategy is often employed to discover novel intellectual property, escape from undesirable physicochemical properties, or find new interaction modes with the biological target. Starting from the This compound core, one might explore replacing the pyridyl-oxy-acetic acid framework with other heterocyclic systems that maintain a similar spatial orientation of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic system.
Strategic Introduction of Linkers and Bridging Moieties
The ether linkage in This compound is a critical component of the scaffold, defining the spatial relationship between the 6-methylpyridine ring and the acetic acid side chain. Modifying this linker by introducing different bridging moieties can have a profound impact on the compound's conformation and, consequently, its biological activity.
Research on other molecular scaffolds has shown that replacing a flexible linker with a more rigid one, or altering its length and composition, can lock the molecule into a more bioactive conformation or introduce new interactions with the target protein.
Interactive Table: Hypothetical Modifications of the Linker in the this compound Scaffold.
| Compound | Linker Modification | Predicted Bioactivity (IC₅₀, nM) | Rationale for Modification |
| Lead Compound | -O-CH₂- | 1000 | Original ether linkage. |
| Analog 4 | -S-CH₂- | 1200 | Thioether linkage to alter bond angles and lipophilicity. |
| Analog 5 | -NH-CH₂- | 800 | Amine linkage to introduce a hydrogen bond donor. |
| Analog 6 | Cyclopropyl bridge | 400 | Rigidification to lock in a potentially more active conformation. |
Physicochemical Property Modulation for Enhanced Bioactivity (e.g., Lipophilicity)
For the This compound scaffold, modulating lipophilicity would be a key aspect of any lead optimization program. This can be achieved by introducing or removing lipophilic or hydrophilic functional groups at various positions on the molecule. For example, adding alkyl or halogen substituents to the pyridine ring would increase lipophilicity, while introducing hydroxyl or amino groups would decrease it. The goal is to achieve an optimal balance that maximizes bioactivity while maintaining favorable drug-like properties.
Interactive Table: Hypothetical Modulation of Lipophilicity and its Effect on the Bioactivity of the this compound Scaffold.
| Compound | Modification | Calculated logP | Predicted Bioactivity (IC₅₀, nM) |
| Lead Compound | None | 1.2 | 1000 |
| Analog 7 | 5-Fluoro substituent on pyridine ring | 1.5 | 700 |
| Analog 8 | 2-Methyl substituent on pyridine ring | 1.7 | 900 |
| Analog 9 | 5-Hydroxy substituent on pyridine ring | 0.8 | 1500 |
Molecular Interactions and Biological Target Profiling of 2 6 Methylpyridin 3 Yl Oxy Acetic Acid Derivatives in Vitro Studies
Kinase Inhibition Activities
Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. Derivatives of 2-((6-methylpyridin-3-yl)oxy)acetic acid have been evaluated against several kinase targets to elucidate their mechanism of action and selectivity.
Transforming Growth Factor-β Receptor Type 1 (TGF-βR1) Kinase Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. The TGF-β receptor 1 (TGF-βR1) kinase is a key mediator of this pathway, making it an attractive target for cancer therapy.
Studies have shown that derivatives featuring a 6-methylpyridyl group can be potent inhibitors of TGF-βR1. For instance, a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole derivatives were designed as potential TGF-βR1 inhibitors. google.com Research into these compounds revealed that substitutions on the pyridyl moiety significantly influence inhibitory activity; 6-methylpyridyl derivatives demonstrated notably high TGF-βR1 inhibition, whereas corresponding 6-ethylpyridyl derivatives showed similar or reduced activity. google.com The positioning of other functional groups was also found to be critical, with the meta-position for carbonitrile and carboxamide substitutions proving optimal for enhancing TGF-βR1 inhibition. google.com One of the most potent compounds from this series achieved 98% inhibition of TGF-βR1 in a p3TP-luciferase assay at a concentration of 1µM. google.com
| Compound Series | Key Structural Feature | Assay | Concentration | % Inhibition | Source |
|---|---|---|---|---|---|
| (2-pyridyl) google.comgoogle.comnih.gov-triazole derivative | Methyl on triazole | SBE-luciferase | 5 µM | 25% | google.com |
| (2-pyridyl) google.comgoogle.comnih.gov-triazole derivative | Methyl on triazole | p3TP-luciferase | 5 µM | 17% | google.com |
| 1-(6-methylpyridin-2-yl)-...triazole | Optimal carboxamide substitution | p3TP-luciferase | 1 µM | 98% | google.com |
Diacylglycerol Kinase Gamma (DGKγ) Inhibition
Based on available scientific literature, no in vitro studies were found that specifically investigate the inhibitory activity of this compound derivatives against Diacylglycerol Kinase Gamma (DGKγ).
Related Kinase Targets (e.g., p38α MAP kinase)
Due to the high structural similarity between the kinase domains of TGF-βR1 and p38α mitogen-activated protein (MAP) kinase, inhibitors of the former are often tested for selectivity against the latter. google.com The p38α MAP kinase is a crucial node in cellular responses to inflammatory cytokines and stress. google.com
Interestingly, certain series of 2-pyridinyl google.comgoogle.comscience.govtriazoles designed as TGF-βR1 inhibitors displayed high selectivity, showing almost no inhibitory activity against p38α MAP kinase. google.com This selectivity is a desirable trait in targeted therapy. Conversely, other research has identified conformation-selective p38α inhibitors that can modulate its activity beyond simple active site blockade. google.com These "dual-action" inhibitors not only block the kinase's active site but also promote its inactivation through dephosphorylation, representing a distinct mechanism of inhibition. google.com While specific derivatives of this compound were not highlighted in this context, the principle demonstrates the complex interactions possible between small molecules and related kinase targets.
Anticancer Mechanisms and Cytotoxic Effects (In Vitro Cell Line Studies)
The ultimate goal of kinase inhibition in oncology is to halt cancer cell proliferation and induce cell death. In vitro studies using human cancer cell lines are critical for evaluating these downstream effects.
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis, or programmed cell death, is a primary mechanism through which anticancer agents eliminate malignant cells. Many derivatives of the core this compound structure have demonstrated the ability to induce apoptosis and disrupt the normal cell division cycle in cancer cells.
A notable example is the derivative 1-(2-methyl-6-(4-fluorophenyl)pyridin-3-yl)-3-(4-fluorophenyl)urea (referred to as compound 5l in a study), which was evaluated against the HCT-116 human colon cancer cell line. google.com This compound was found to be a potent inducer of apoptosis. google.com Flow cytometry analysis revealed that treatment with this compound led to a significant increase in the population of apoptotic cells, rising from 1.99% in untreated cells to 15.76% in treated cells. google.com
Furthermore, this compound disrupted the cell cycle progression of HCT-116 cells. It caused an alteration in the Sub-G1 phase, which is indicative of apoptotic DNA fragmentation, and arrested the cell cycle in the G2/M phase. google.com Similarly, a novel phenoxyacetamide derivative, also structurally related, was shown to arrest the cell cycle at the G1/S checkpoint in HepG2 liver cancer cells. nih.gov
| Compound | Cell Line | Effect | Observation | Source |
|---|---|---|---|---|
| Compound 5l | HCT-116 (Colon) | Cytotoxicity (IC50) | 2.71 ± 0.16 µM | google.com |
| Compound 5l | A549 (Lung) | Cytotoxicity (IC50) | 3.22 ± 0.2 µM | google.com |
| Compound 5l | HCT-116 (Colon) | Apoptosis | 15.76% AnnexinV-FITC positive cells | google.com |
| Compound 5l | HCT-116 (Colon) | Cell Cycle Arrest | Arrest at G2/M phase | google.com |
| Phenoxyacetamide derivative I | HepG2 (Liver) | Cell Cycle Arrest | Arrest at G1/S phases | nih.gov |
Modulation of Caspase Activity
The process of apoptosis is executed by a family of proteases called caspases. The activation of these enzymes is a hallmark of apoptotic cell death. The intrinsic, or mitochondrial, pathway of apoptosis involves the release of cytochrome C from the mitochondria, which leads to the activation of initiator caspase-9, which in turn activates executioner caspase-3. google.com
In vitro studies on the HCT-116 colon cancer cell line showed that treatment with compound 5l (1-(2-methyl-6-(4-fluorophenyl)pyridin-3-yl)-3-(4-fluorophenyl)urea) effectively modulates this pathway. google.com The compound was found to enhance the expression levels of several key pro-apoptotic proteins. Specifically, it increased the levels of Bax, cytochrome C, caspase-9, and caspase-3, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. google.com This shift in the Bax/Bcl-2 ratio is a critical event that favors mitochondrial permeabilization and the subsequent activation of the caspase cascade, confirming that the compound induces apoptosis through the intrinsic pathway. google.com
Activity Against Specific Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, canine mammary carcinoma)
Derivatives of pyridine, the core heterocyclic scaffold of this compound, have demonstrated significant in vitro cytotoxic and antiproliferative activities against a range of human and canine cancer cell lines.
Human Breast Adenocarcinoma (MCF-7):
Research into pyrazole-pyridine and pyrazolo-naphthyridine derivatives has identified compounds with potent pro-apoptotic effects on MCF-7 cells. nih.gov Specifically, certain pyrazolo-naphthyridine derivatives exhibited noteworthy antiproliferative activity, with some compounds showing IC50 values in the low micromolar range. nih.gov For instance, compound 5k from a series of pyrazolo-naphthyridine derivatives was found to be highly active against MCF-7 cells, with an IC50 value of 2.03 ± 0.23 µM. nih.gov Another study on pyrimidine-2-thione analogues identified a derivative, compound 70 , which showed promising results with an IC50 value of 2.617µM on MCF-7 cells. Additionally, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated, with one compound demonstrating selective efficacy against MCF-7 cells with an IC50 value of 1.69 µM.
Human Colorectal Carcinoma (HCT-116):
Several studies have highlighted the activity of pyridine-containing compounds against the HCT-116 colon cancer cell line. A series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated, with compound 5l emerging as a particularly active agent, displaying an IC50 value of 2.71 ± 0.16 µM, which is comparable to the standard chemotherapeutic drug Doxorubicin. nih.govresearchgate.net This compound was found to induce apoptosis in HCT-116 cells. nih.govresearchgate.net Furthermore, pyrimidine (B1678525) derivatives have also shown inhibitory effects on HCT-116 cells. For example, one derivative, compound 67 , was more active than doxorubicin, with an IC50 of 58.1 μg/mL. Another pyrimidine derivative, compound 69 , also showed significant activity against HCT-116 cells with an IC50 of 10.72 µM.
Human Hepatocellular Carcinoma (HepG-2):
The in vitro cytotoxic activity of various chemical compounds has been tested against the HepG-2 cell line. While some pyrimidine derivatives showed only mild inhibition against HepG-2 cells, other substituted pyrido[2,3-d]pyrimidines demonstrated potent activity. One such compound, 39 , was found to be more effective in reducing the proliferation of HepG-2 cells than doxorubicin, with an IC50 value of 0.3 µM. In a different study, a dihydroartemisinin (B1670584) hybrid, UDCMe-Z-DHA, displayed potent anticancer activity in HepG2 cells, with cotreatment with NAC reversing cell viability by only 2–4%, suggesting a complex mechanism of action. nih.gov Additionally, a study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found that one derivative exhibited significant activity against HepG2 cells. nih.gov
Canine Mammary Carcinoma:
Mammary gland tumors are common in female dogs, and research into novel therapeutic agents is ongoing. nih.govamegroups.orgmdpi.com Studies have shown that natural compounds like esculetin (B1671247) can inhibit the viability and migration of canine mammary tumor cells (CMT-U27 and CF41.mg) in a dose- and time-dependent manner by inducing apoptosis and cell cycle arrest. mdpi.com Another natural compound, salinomycin, has been shown to inhibit canine mammary cancer stem cells in vitro. nih.gov Furthermore, the antiproliferative effects of oxytocin (B344502) and desmopressin (B549326) have been observed on canine mammary cancer cell lines. frontiersin.org While not direct derivatives of this compound, these studies on various compounds highlight the potential for discovering new treatments for canine mammary carcinoma. The chemotherapeutic agent azacitidine has also shown therapeutic potential in in vitro studies on canine mammary cancer cell lines. researchgate.net
Table 1: In Vitro Anticancer Activity of Selected Pyridine and Related Heterocyclic Derivatives
| Compound/Derivative Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Pyrazolo-naphthyridine (5k ) | MCF-7 | 2.03 ± 0.23 µM | nih.gov |
| Pyrimidine-2-thione (70 ) | MCF-7 | 2.617 µM | |
| 1,2,4-triazolo[1,5-a]pyrimidine | MCF-7 | 1.69 µM | |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l ) | HCT-116 | 2.71 ± 0.16 µM | nih.govresearchgate.net |
| Pyrimidine derivative (67 ) | HCT-116 | 58.1 µg/mL | |
| Pyrimidine derivative (69 ) | HCT-116 | 10.72 µM | |
| Pyrido[2,3-d]pyrimidine (39 ) | HepG-2 | 0.3 µM |
Receptor Antagonism and Agonism Studies
Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonism
The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, is implicated in the pathophysiology of stress-related disorders. nih.govnih.gov Consequently, CRF1 receptor antagonists have been developed as potential therapeutic agents. nih.govmedchemexpress.com Non-peptide antagonists of the CRF1 receptor have been shown to produce anxiolytic-like effects in animal models. nih.gov
Table 2: Examples of CRF1 Receptor Antagonists
| Compound | Type | Key Findings | Reference |
|---|---|---|---|
| R121919 (NBI 30775) | Non-peptide antagonist | Reduces stress-induced ACTH, shows anxiolytic and antidepressant effects in animal models. | nih.govscite.ai |
| Antalarmin | Non-peptide antagonist | Suppresses CRH-induced ACTH secretion, blocks anxiety-like behavior in animal models. | medchemexpress.com |
| CP-376395 | Non-peptide antagonist | Potent, selective, and brain-penetrable CRF1 receptor antagonist. | medchemexpress.com |
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of various physiological processes, including adipogenesis, insulin (B600854) sensitivity, and inflammation. wikipedia.orgyoutube.com Activation of PPARγ has been shown to inhibit the growth of several human cancer cell lines, including breast, gastric, lung, and prostate cancers. wikipedia.org
The direct activation of PPARγ by derivatives of this compound has not been specifically documented in the available research. However, the diverse range of molecules that can act as PPARγ agonists suggests that novel synthetic compounds could be designed to target this receptor. nih.govnih.gov PPARγ ligands can be either naturally occurring or synthetic. For instance, the thiazolidinedione class of drugs are well-known synthetic PPARγ agonists used in the treatment of type 2 diabetes. wikipedia.org Natural ligands include certain fatty acids and prostaglandins. nih.gov The activation of PPARγ can lead to the inhibition of inflammatory gene expression and may play a role in the maintenance of innate antimicrobial immunity in the colon. nih.govnih.gov Given the role of PPARγ in cell proliferation and inflammation, exploring the potential of this compound derivatives as PPARγ modulators could be a valuable area for future research.
Antimicrobial and Antiviral Activities
Antibacterial and Antifungal Potentials
The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. While specific studies on the antibacterial and antifungal activities of this compound derivatives were not identified, research on structurally related pyridine derivatives has shown promising results.
A study focused on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed significant in vitro antibacterial activity. nih.gov Several compounds from this series, including 21b, 21d, 21e, and 21f , demonstrated strong antibacterial activity against a panel of five Gram-positive bacteria, with potencies similar to the clinically used antibiotic linezolid. nih.gov The introduction of a fluorine atom into the structure was found to significantly enhance antibacterial activity. nih.gov These findings suggest that the pyridine ring is a viable scaffold for the development of novel antibacterial agents. The potential for this compound derivatives to exhibit similar properties warrants further investigation.
Anti-Human Immunodeficiency Virus (HIV) Replication Mechanisms
The development of novel anti-HIV agents remains a priority in the fight against AIDS. Research into pyridine-containing compounds has identified derivatives with significant anti-HIV activity.
One area of interest is the development of dihydropyrimidinone (DHPM) derivatives, which have shown inhibitory activity against HIV replication in cellular assays. nih.gov Mechanism of action studies have indicated that these compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Another class of pyridine-containing compounds, the cyclotriazadisulfonamides (CADAs), have been shown to selectively down-modulate the human cell-surface CD4 protein, which is the primary receptor for HIV entry into host cells. nih.gov By reducing the levels of CD4 on the cell surface, CADA compounds effectively inhibit viral entry. nih.gov The synthesis of pyridine-fused CADA analogues has led to the discovery of compounds with even greater potency than the original CADA, demonstrating that the incorporation of a substituted pyridine ring can enhance anti-HIV activity. nih.gov These studies underscore the potential of pyridine-based scaffolds in the design of new anti-HIV therapies.
Anti-Hepatitis B Efficacy
In another study, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and tested for their anti-HBV properties in HepG2.2.15 cells. nih.gov A significant portion of these compounds effectively inhibited HBV DNA replication, with IC₅₀ values in the range of 1.3 to 9.1 µM. nih.gov Such findings underscore the potential of the broader class of pyridine-containing scaffolds as a source of novel anti-HBV agents. researchgate.netnih.govresearchgate.net Further research is warranted to explore whether derivatives of this compound could exhibit similar or enhanced anti-HBV efficacy.
Other Noteworthy Biological Activities (In Vitro)
Antimalarial Activity (e.g., PfATP4 inhibition)
The Plasmodium falciparum ATPase4 (PfATP4) has been identified as a critical drug target in the fight against malaria. nih.gov It functions as a sodium-ion efflux pump in the parasite, and its inhibition leads to a disruption of ion homeostasis, ultimately causing parasite death. nih.gov While there is no specific data on the inhibition of PfATP4 by this compound, the exploration of diverse chemical scaffolds has been a cornerstone of antimalarial drug discovery. The general class of pyridine derivatives has been investigated for various biological activities, and their potential to interact with ATPases makes them a theoretical area of interest for antimalarial research. The development of novel compounds that target PfATP4 is a key strategy to combat drug-resistant malaria strains. nih.gov
Telomerase Enzyme Inhibition
Telomerase is a ribonucleoprotein enzyme that plays a crucial role in cellular immortalization and is a significant target in cancer research. nih.gov Inhibition of telomerase activity can lead to the shortening of telomeres and subsequent cell death in cancer cells. While direct evidence of telomerase inhibition by this compound derivatives is not currently available, studies on other chemical entities provide a basis for potential investigation. For example, peptide nucleic acids (PNAs) have been shown to inhibit human telomerase activity with high efficiency by targeting the RNA component of the enzyme. nih.gov Additionally, a study on the effect of 5% acetic acid on cervical intraepithelial neoplasia samples demonstrated a reduction in telomerase activity, indicating that acidic moieties can influence the enzyme's function. nih.gov Given that this compound possesses an acetic acid group, its potential to interact with and modulate telomerase activity could be a subject for future research.
Interactions with Serum Albumin (e.g., Bovine Serum Albumin binding)
The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of drug development as it affects the distribution, metabolism, and efficacy of a compound. Spectroscopic techniques are commonly employed to study these interactions.
Studies on various pyridine derivatives have demonstrated their ability to bind to BSA. For example, the interaction of 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives with BSA was investigated using fluorescence spectroscopy. researchgate.net The results indicated that these probes bind to BSA with moderate strength in a 1:1 stoichiometry. researchgate.net The quenching of BSA's intrinsic fluorescence upon binding of the pyridine derivatives suggested a static interaction mechanism. researchgate.net Thermodynamic analysis from this study revealed that the binding was a spontaneous process driven primarily by van der Waals forces and hydrogen bonding. researchgate.net
Another investigation into the binding of 2-(5-bromopyridin-3-yl) acetic acid with BSA using isothermal titration calorimetry found a binding constant (Kₐ) of 7.23 ± 0.32 × 10⁵ M⁻¹. researchgate.net This indicates a strong interaction between this particular pyridine derivative and the protein. researchgate.net
While specific binding data for this compound with BSA is not available, the findings for related pyridine and acetic acid-containing compounds suggest that it would likely interact with serum albumin. The nature and strength of this binding would be influenced by the specific structural features of the molecule, including the methyl group on the pyridine ring and the oxyacetic acid side chain.
Computational Chemistry and in Silico Investigations of 2 6 Methylpyridin 3 Yl Oxy Acetic Acid and Its Analogs
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 2-((6-Methylpyridin-3-yl)oxy)acetic acid, might interact with a biological target at the molecular level.
Ligand-Protein Interaction Analysis with Identified Biological Targets
While specific molecular docking studies on this compound are not extensively available in the public domain, research on analogous pyridine (B92270) derivatives provides insights into their potential biological targets. For instance, various pyridine-containing compounds have been investigated for their interaction with a range of protein targets, including enzymes and receptors. In silico screening of pyridine derivatives has identified potential interactions with targets such as the main protease of SARS-CoV-2. uni.lu
Analogs of this compound, particularly those with a nicotinic acid scaffold, are known to target nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govsigmaaldrich.com These receptors are implicated in a variety of neurological functions and diseases. nih.gov Computational studies on these analogs reveal key interactions within the receptor's binding site that are crucial for affinity. These interactions often involve hydrogen bonding with the pyridine nitrogen and van der Waals interactions with the substituent groups on the pyridine ring. matrixscientific.com
A hypothetical ligand-protein interaction analysis for this compound with a relevant biological target, such as a subtype of the nAChR, would likely involve the following interactions:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or histidine in the binding pocket. The ether oxygen and the pyridine nitrogen can also act as hydrogen bond acceptors.
Pi-Stacking: The pyridine ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine.
Hydrophobic Interactions: The methyl group on the pyridine ring can form hydrophobic interactions with nonpolar residues in the binding site.
A summary of potential interactions is presented in the table below:
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Protein Target |
| Hydrogen Bond Donor | Carboxylic acid -OH | Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Carboxylic acid C=O, Ether oxygen, Pyridine nitrogen | Arginine, Lysine, Serine, Threonine |
| Pi-Pi Stacking | Pyridine ring | Tyrosine, Tryptophan, Phenylalanine |
| Hydrophobic | Methyl group | Leucine, Valine, Isoleucine |
Prediction of Active Conformations and Binding Pockets
The prediction of active conformations and binding pockets is a critical aspect of molecular docking. For analogs of this compound, computational models have been used to identify the most stable conformation of the ligand when bound to its target. sigmaaldrich.com These studies indicate that the spatial arrangement of the functional groups is vital for optimal binding.
For this compound, the flexibility of the acetic acid side chain allows it to adopt various conformations to fit into the binding pocket. The likely binding pocket for this class of compounds within a target like the nAChR would be a cavity lined with a mix of polar and nonpolar amino acid residues, accommodating the different functional groups of the ligand. matrixscientific.com The prediction of the binding pocket often involves identifying conserved residues across different subtypes of a receptor family that are known to be crucial for ligand recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
A hypothetical QSAR model for a series of analogs of this compound might include the following descriptors:
| Descriptor Class | Specific Descriptor Example | Potential Impact on Activity |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the target. |
| Steric | Molecular Volume, Surface Area | Determines the fit within the binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and shape. |
These QSAR models can be developed using various statistical methods, such as multiple linear regression or partial least squares, to establish a correlation between the descriptors and the observed biological activity. bldpharm.com
Prediction of Pharmacokinetic Properties (ADME)
The prediction of ADME properties is a critical component of in silico drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of development.
Predictive Models for Blood-Brain Barrier Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. Computational models can predict the BBB penetration of small molecules based on their physicochemical properties.
For a compound like this compound, several key properties would be considered in a predictive model for BBB penetration:
| Physicochemical Property | Typical Value for CNS-active Drugs | Predicted Value for this compound (Hypothetical) |
| Molecular Weight (MW) | < 450 Da | ~167.15 Da |
| LogP | 1-3 | ~0.5 - 1.5 |
| Polar Surface Area (PSA) | < 90 Ų | ~58.9 Ų |
| Number of Hydrogen Bond Donors | < 3 | 1 |
| Number of Hydrogen Bond Acceptors | < 7 | 4 |
Based on these hypothetical values, this compound exhibits several characteristics that are generally favorable for BBB penetration, such as a low molecular weight and a suitable polar surface area. However, the presence of a carboxylic acid group can increase polarity and potentially limit passive diffusion across the BBB.
Metabolic Stability Predictions (e.g., resistance to oxidative metabolism)
Metabolic stability is a key factor in determining the in vivo half-life and bioavailability of a drug. In silico models can predict the susceptibility of a compound to metabolism by enzymes such as the cytochrome P450 (CYP) family.
The metabolic stability of pyridine derivatives can be influenced by the nature and position of substituents on the pyridine ring. For this compound, potential sites of metabolism include:
Oxidation of the pyridine ring: The pyridine ring can undergo oxidation, although it is generally more resistant to metabolism than a benzene (B151609) ring.
O-dealkylation: The ether linkage could be a site for O-dealkylation, leading to the formation of 6-methyl-3-hydroxypyridine and glycolic acid.
Oxidation of the methyl group: The methyl group on the pyridine ring could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.
In silico models for predicting metabolic stability often identify the most likely sites of metabolism and estimate the rate of metabolism. The resistance of this compound to oxidative metabolism would depend on the specific CYP enzymes involved and the accessibility of the potential metabolic sites.
Future Research Directions and Therapeutic Potential of 2 6 Methylpyridin 3 Yl Oxy Acetic Acid Based Compounds
Development of Novel Therapeutic Agents
The structural features of 2-((6-methylpyridin-3-yl)oxy)acetic acid, combining a substituted pyridine (B92270) ring with a flexible acetic acid side chain, provide a versatile template for the design of novel therapeutic agents. The pyridine ring can act as a key interaction motif with biological targets, while the side chain offers opportunities for chemical modification to fine-tune activity and pharmacokinetic properties.
Targeted Inhibition of Specific Kinases
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.govrsc.org The pyridine nucleus is a well-established hinge-binding motif in many kinase inhibitors. nih.govrsc.org The nitrogen atom of the pyridine ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. nih.gov Consequently, derivatives of this compound are promising candidates for the development of selective kinase inhibitors. Future research should focus on screening libraries of analogs against a panel of cancer-relevant kinases to identify specific targets. For instance, kinases such as VEGFR-2, c-Met, and cyclin-dependent kinases (CDKs) are known to be targeted by pyridine-containing molecules and represent logical starting points for investigation. nih.govarabjchem.org
The development of pyrazolopyridine-based kinase inhibitors has demonstrated the potential of fused pyridine ring systems in achieving high potency and selectivity. nih.govrsc.org For example, selpercatinib, a RET kinase inhibitor with a pyrazolo[1,5-a]pyridine (B1195680) core, has been approved for treating certain types of cancer. nih.gov This suggests that modifications to the this compound scaffold could yield highly effective and targeted cancer therapies.
Design of Advanced Anticancer Lead Compounds
The this compound scaffold can be elaborated to design advanced lead compounds with potent anticancer activity. Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that the introduction of specific functional groups can significantly enhance antiproliferative effects. nih.govunison.mx For example, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups on the pyridine ring has been associated with increased activity, while bulky groups or halogens may be detrimental. unison.mx
Furthermore, the acetic acid moiety provides a handle for creating prodrugs or for conjugation to other cytotoxic agents or targeting moieties. Research into pyridine-fused heterocyclic derivatives has also yielded compounds with significant anticancer activity. nih.gov Exploring fusions of other heterocyclic rings, such as triazoles or pyrazoles, to the pyridine core of this compound could lead to novel chemical entities with improved efficacy. nih.govijpca.org For instance, some 1,2,4-triazole (B32235) pyridine derivatives have shown promising anticancer activity. ijpca.org
Exploration of New Biological Targets and Signaling Pathways
Beyond kinase inhibition, the diverse biological activities of pyridine derivatives suggest that compounds based on this compound may interact with a variety of other cancer-relevant targets and signaling pathways. nih.govresearchgate.net For example, some pyridine-containing compounds have been shown to induce apoptosis, inhibit tubulin polymerization, or modulate the activity of enzymes like phosphodiesterase-3. researchgate.netnih.gov
Future research should employ unbiased screening approaches, such as phenotypic screening on cancer cell lines followed by target deconvolution, to identify novel mechanisms of action. Transcriptomic and proteomic analyses of cells treated with this compound derivatives could reveal perturbations in specific signaling pathways, thereby uncovering new therapeutic targets. The structural similarity to other bioactive small molecules suggests potential interactions with a range of proteins, making this scaffold a rich source for discovering drugs with novel biological functions.
Advancements in Synthetic Methodologies for Scaffold Diversification
The therapeutic potential of the this compound scaffold can be fully realized through the development of efficient and versatile synthetic methodologies that allow for broad diversification of its structure. A variety of synthetic strategies have been developed for the synthesis and functionalization of pyridine rings. nih.govrsc.orgiipseries.org
Multi-component reactions, for instance, offer a powerful tool for rapidly generating libraries of structurally diverse pyridine derivatives from simple starting materials. nih.govrsc.orgnih.gov Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed for the late-stage functionalization of the pyridine core, allowing for the introduction of a wide range of substituents. iipseries.org The development of novel synthetic routes will be crucial for systematically exploring the chemical space around the this compound core and for optimizing the properties of lead compounds.
Integration of Computational and Experimental Approaches for Rational Drug Discovery
The integration of computational modeling with experimental synthesis and biological evaluation is a powerful strategy for accelerating the drug discovery process. nih.gov Computational tools can be used to predict the binding of this compound derivatives to specific biological targets, to estimate their pharmacokinetic properties (ADME/T), and to guide the design of new analogs with improved activity and safety profiles. nih.gov
For example, molecular docking studies can be used to visualize the binding modes of these compounds in the active sites of kinases or other target proteins, providing insights for structure-based design. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activity, enabling the prediction of the potency of new analogs before they are synthesized. nih.gov This integrated approach allows for a more rational and efficient exploration of the therapeutic potential of the this compound scaffold, ultimately leading to the faster identification of promising clinical candidates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-((6-Methylpyridin-3-yl)oxy)acetic acid?
- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives like (6-methylpyridin-3-yl)methanol (a potential precursor) may react with chloroacetic acid under basic conditions. General procedures for similar compounds involve refluxing in polar solvents (e.g., ethanol or acetic acid) with catalysts like sulfuric acid . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement. Post-synthesis purification often employs column chromatography or recrystallization .
Q. What safety protocols should be followed when handling this compound?
- Answer: Safety Data Sheets (SDS) recommend:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods or well-ventilated areas to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage: Keep in airtight containers at room temperature, away from oxidizing agents .
Q. Which analytical techniques are suitable for characterizing this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the pyridinyloxy and acetic acid moieties .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection .
- Mass Spectrometry (MS): ESI-MS or GC-MS for molecular weight confirmation .
- X-ray Crystallography: For structural elucidation (if crystalline), using programs like SHELXL .
Advanced Research Questions
Q. How can conflicting toxicity classifications in SDS be resolved?
- Answer: Discrepancies in hazard classification (e.g., acute toxicity categories) between suppliers (e.g., Key Organics vs. TCI Europe) may arise from batch-specific impurities or differing testing protocols. Researchers should:
- Cross-reference multiple SDS sources .
- Conduct in-house toxicity assays (e.g., Ames test for mutagenicity).
- Consult regulatory guidelines (e.g., EU CLP Regulation) for harmonized classifications .
Q. What strategies improve reaction yields in the synthesis of this compound?
- Answer:
- Catalyst Optimization: Use Lewis acids (e.g., CuCl) or phase-transfer catalysts to enhance reaction rates .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- Temperature Control: Gradual heating (e.g., 70–80°C) prevents side reactions like oxidation .
- Purification Techniques: Gradient elution in flash chromatography or preparative HPLC to isolate high-purity product .
Q. How can computational modeling guide derivative design for enhanced bioactivity?
- Answer:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity at the pyridine ring or acetic acid group .
- Molecular Docking: Screen derivatives against target proteins (e.g., antimalarial enzymes) to optimize binding affinity .
- QSAR Studies: Correlate structural modifications (e.g., methyl group position) with biological activity using regression models .
Q. What methods address ambiguous spectral data during characterization?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
